4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
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Overview
Description
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound with the molecular formula C30H24O6 and a molecular weight of 480.51 g/mol . This compound is characterized by its three carboxyphenyl groups attached to a central trimethylphenyl core, making it a highly functionalized aromatic acid. It is commonly used in research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, also known as mesitylenetribenzoic acid, are metal ions. This compound is often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where it binds to metal ions such as thorium , copper , and zinc .
Mode of Action
Mesitylenetribenzoic acid interacts with its targets by forming coordination bonds with the metal ions. In the case of thorium-based MOFs, thorium (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters . In copper-based MOFs, the compound forms a reduced-symmetry ligand, leading to three types of channels with various functional sites .
Biochemical Pathways
The biochemical pathways affected by mesitylenetribenzoic acid are primarily related to the formation and function of MOFs. These frameworks have been widely studied and applied in the fields of luminescence, adsorption, catalysis, and waste treatment .
Pharmacokinetics
The solubility and stability of the mofs synthesized using this compound can be influenced by factors such as temperature and solvent used .
Result of Action
The molecular and cellular effects of mesitylenetribenzoic acid’s action are seen in the properties of the MOFs it helps to form. For example, thorium-based MOFs show blue ligand-based luminescence under an ultraviolet environment . Copper-based MOFs exhibit excellent CO2 cycloaddition efficiency towards propylene oxide .
Action Environment
The action, efficacy, and stability of mesitylenetribenzoic acid are influenced by environmental factors such as temperature, solvent, and the presence of metal ions. For instance, the synthesis of MOFs using this compound typically involves solvothermal reactions at specific temperatures . The choice of solvent can also affect the properties of the resulting MOFs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3,5-tris(4-carboxyphenyl)benzene with trimethylbenzene under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetic acid, with the addition of catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: A similar compound with three carboxyphenyl groups attached to a benzene core.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another related compound with a triazine core instead of a benzene core.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is unique due to its trimethylphenyl core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .
Biological Activity
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid (CAS Number: 50446-44-1) is a polycarboxylic acid with significant potential in various biological applications. This compound has garnered attention due to its structural properties and the biological activities associated with its derivatives. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C27H18O6 |
Molecular Weight | 438.428 g/mol |
Melting Point | 322-327 °C |
Boiling Point | 711 °C (at 760 mmHg) |
Density | 1.4 g/cm³ |
Flash Point | 397.7 °C |
LogP | 7.67 |
These properties indicate that the compound is relatively stable under normal conditions and possesses a high molecular weight, which may influence its solubility and bioavailability.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit antioxidant activities. The presence of multiple carboxylic acid groups in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that polycarboxylic acids can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Similar derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in mediating inflammation, suggesting that this compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that polycarboxylic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival. Research focusing on derivatives of this compound has shown promising results in various cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various carboxylic acids, including derivatives similar to this compound. Results demonstrated a significant reduction in lipid peroxidation levels in vitro when treated with these compounds .
- Anti-inflammatory Research : A clinical trial investigated the effects of a related compound on patients with rheumatoid arthritis. The results indicated a marked decrease in inflammatory markers following treatment with the carboxylic acid derivative .
- Anticancer Screening : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. The study suggested that the compound activates caspase pathways associated with programmed cell death .
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZGWJKXHZWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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